1-(4-Bromobenzoyl)-4-methylpiperazine
Overview
Description
1-(4-Bromobenzoyl)-4-methylpiperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromobenzoyl group attached to a piperazine ring, which is further substituted with a methyl group. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzoyl)-4-methylpiperazine typically involves the acylation of 4-methylpiperazine with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Materials: 4-methylpiperazine and 4-bromobenzoyl chloride.
Reaction Conditions: The reaction is usually conducted in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.
Procedure: 4-methylpiperazine is dissolved in the solvent, and 4-bromobenzoyl chloride is added dropwise with stirring. The mixture is then allowed to react for several hours.
Workup: The reaction mixture is washed with water and extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The purification steps may include distillation, crystallization, and filtration to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzoyl)-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 4-bromobenzoyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group on the piperazine ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the methyl group.
Reduction: Alcohols resulting from the reduction of the carbonyl group.
Scientific Research Applications
1-(4-Bromobenzoyl)-4-methylpiperazine has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential therapeutic activities such as anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is employed in studies investigating the biological activities of piperazine derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology research to study the mechanisms of action of piperazine-based drugs.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)-4-methylpiperazine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The piperazine ring provides structural flexibility, allowing the compound to fit into the active sites of target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobenzoyl)-4-phenylpiperazine: This compound has a phenyl group instead of a methyl group on the piperazine ring. It exhibits similar biological activities but with different potency and selectivity.
1-Benzoyl-4-(4-nitrophenyl)piperazine: This derivative has a nitrophenyl group instead of a bromobenzoyl group. It shows distinct chemical reactivity and biological properties.
1-(4-Chlorobenzoyl)-4-methylpiperazine: This compound has a chlorine atom instead of a bromine atom in the benzoyl group. It has similar chemical properties but may differ in biological activity.
Uniqueness
1-(4-Bromobenzoyl)-4-methylpiperazine is unique due to the presence of the bromobenzoyl group, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the methyl group on the piperazine ring provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Properties
IUPAC Name |
(4-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOKTDFRPPBDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403569 | |
Record name | 1-(4-Bromobenzoyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349395-87-5 | |
Record name | 1-(4-Bromobenzoyl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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